3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQATNVRUUDFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 3-fluorobenzamide under specific conditions. The reaction is often carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Step 2: Amide Bond Formation
The oxadiazole intermediate undergoes coupling with a benzoyl chloride derivative using coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) .
| Reagent | Yield | Purity (HPLC) |
|---|---|---|
| BOP | 85–92% | ≥98% |
Fluorine Substituent
The electron-withdrawing fluorine atom at the 3-position directs electrophilic substitution to the para position and participates in nucleophilic aromatic substitution (NAS):
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| NAS with Amines | K₂CO₃, DMF, 80°C | 3-Amino derivative |
| Electrophilic Bromination | Br₂, FeCl₃ | 3-Fluoro-5-bromo-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes ring-opening under reductive conditions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Reduction with LiAlH₄ | LiAlH₄, THF, 0°C | Ring opening to form hydrazine derivative |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of the phenyl rings:
Suzuki Coupling
| Substrate | Boronic Acid | Catalyst | Yield |
|---|---|---|---|
| 3-Fluoro-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide | Phenylboronic acid | Pd(PPh₃)₄ | 78% |
Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst | Yield |
|---|---|---|---|
| 3-Fluoro-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide | Morpholine | Pd₂(dba)₃/Xantphos | 82% |
Thermal Stability
The compound remains stable up to 250°C, as confirmed by thermogravimetric analysis (TGA) .
Hydrolytic Degradation
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (1M HCl, 60°C) | Hydrolysis of oxadiazole ring | 12 hours |
| Basic (1M NaOH, 60°C) | Amide bond cleavage | 8 hours |
Oxidation of Benzamide
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄, H₂O | 3-Fluorobenzoic acid | >90% |
Reduction of Oxadiazole
| Reducing Agent | Product | Mechanism |
|---|---|---|
| H₂, Pd/C | N-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzylamine | Ring hydrogenation |
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole, including those similar to 3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, exhibit potent antimicrobial properties. A study highlighted that oxadiazole derivatives can inhibit various bacterial strains effectively, suggesting potential use in developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer applications. In vitro studies demonstrated that similar oxadiazole derivatives could induce apoptosis in cancer cells. The mechanism involves the activation of specific apoptotic pathways, making it a candidate for further development as a chemotherapeutic agent .
Neuroprotective Effects
Recent pharmacokinetic studies indicated that compounds related to this compound can penetrate the blood-brain barrier. This property is crucial for treating neurological disorders, as it allows for effective delivery of therapeutic agents to the central nervous system .
Material Science
Fluorescent Properties
The unique structure of this compound contributes to its fluorescence characteristics. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging. The compound's ability to emit light upon excitation can be exploited in various optical applications .
Computational Studies
Theoretical Investigations
Computational studies utilizing Density Functional Theory (DFT) have been employed to analyze the electronic properties of this compound. These studies provide insights into the molecular geometry, stability, and reactivity of the compound. The findings suggest that the compound has favorable kinetic stability and potential sites for electrophilic attack due to its molecular electrostatic potential distribution .
Data Summary Table
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of oxadiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on various cancer cell lines where derivatives similar to this compound were administered. The results revealed a dose-dependent increase in apoptosis markers after treatment with these compounds.
Mechanism of Action
The mechanism by which 3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the oxadiazole ring can influence its binding affinity to receptors and enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
The following sections compare the target compound with structurally and functionally analogous derivatives, emphasizing synthesis, physicochemical properties, and biological activities.
Structural Analogues with Varying Benzamide Substituents
Compounds sharing the 5-phenyl-1,3,4-oxadiazol-2-yl core but differing in benzamide substituents demonstrate how electronic and steric modifications impact properties:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 7e) correlate with lower melting points compared to electron-donating groups (e.g., methoxy in 7f), likely due to altered crystallinity and intermolecular interactions .
- Fluorine substitution in the target compound may enhance metabolic stability and bioavailability compared to non-halogenated analogues .
Antifungal and Antiprotozoal Derivatives
The 1,3,4-oxadiazole scaffold is prominent in antifungal and antiparasitic drug discovery. Notable examples include:
- VNI [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide]: Activity: Irreversible inhibition of Trypanosoma cruzi CYP51 (sterol 14α-demethylase), curing Chagas disease in murine models . Structural Basis: The dichlorophenyl and imidazole groups enhance hydrophobic interactions and coordinate the heme iron in CYP51 .
VFV [(R)-N-(1-(3,4′-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide]:
Comparison with Target Compound : While this compound lacks the imidazole and dichlorophenyl moieties of VNI/VFV, its fluorine atom may improve solubility and target engagement in related systems. Biological testing is required to confirm this hypothesis.
Biological Activity
3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The findings indicate a range of activities:
- Anticancer Activity : Several studies have reported that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound demonstrated potent activity against human glioblastoma and melanoma cells .
- Antibacterial and Antifungal Properties : The compound has also been tested for its antibacterial and antifungal properties. Research indicates that oxadiazole derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Candida albicans .
Case Study 1: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry investigated a series of oxadiazole derivatives, including this compound. The results showed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. Specifically, the compound displayed an IC50 value of approximately 15 µM against A431 cells (human epidermoid carcinoma) .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, a series of oxadiazole derivatives were synthesized and tested. The results indicated that compounds with similar structures to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| This compound | Anticancer | A431 (human epidermoid carcinoma) | 15 µM |
| Similar Oxadiazole Derivative | Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Similar Oxadiazole Derivative | Antifungal | Candida albicans | Not specified |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring may interact with specific cellular targets involved in cell proliferation and apoptosis pathways. Molecular docking studies suggest that these compounds may bind to proteins involved in cancer cell survival .
Q & A
What are the optimized synthetic routes for 3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves a multi-step process:
Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Substituent introduction : Coupling of the oxadiazole intermediate with 3-fluorobenzoyl chloride via nucleophilic acyl substitution .
Key parameters affecting yield and purity include:
- Temperature control : Excess heat may lead to side reactions (e.g., decomposition of the oxadiazole ring).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar alternatives .
- Catalyst use : Triethylamine or DMAP improves coupling efficiency by neutralizing HCl byproducts .
Advanced note : High-resolution mass spectrometry (HRMS) and HPLC are critical for validating purity (>95%) and structural integrity post-synthesis .
How does the fluorine substituent at the 3-position influence the compound’s electronic properties and binding interactions?
Answer:
The 3-fluoro group exerts both electronic and steric effects:
- Electron-withdrawing effect : Enhances the electrophilicity of the benzamide carbonyl, facilitating hydrogen bonding with target proteins (e.g., enzyme active sites) .
- Steric hindrance : The meta-fluorine minimizes steric clashes in planar binding pockets, as observed in CYP51 enzyme inhibition (a target in parasitic diseases like Chagas) .
Methodological insight : Density Functional Theory (DFT) calculations and X-ray crystallography are used to map electrostatic potential surfaces and validate binding poses .
What in vitro assays are most suitable for evaluating the antimicrobial activity of this compound, and how should contradictory data be resolved?
Answer:
- Primary assays :
- Contradiction resolution :
- Strain-specific variability : Differences in membrane permeability or efflux pumps may explain discrepancies (e.g., higher efficacy against S. aureus vs. P. aeruginosa) .
- Synergistic studies : Combine with standard antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
Advanced note : Flow cytometry with propidium iodide staining can validate membrane disruption mechanisms .
How can researchers validate the compound’s mechanism of action in anticancer studies?
Answer:
- Target identification :
- Resistance studies :
- P-glycoprotein inhibition : Co-administration with verapamil to assess efflux pump involvement .
Advanced note : RNA sequencing can reveal transcriptomic changes in treated cancer cells, highlighting pathways like PI3K/AKT or MAPK .
- P-glycoprotein inhibition : Co-administration with verapamil to assess efflux pump involvement .
What structural analogs of this compound show improved pharmacokinetic properties, and what modifications drive these changes?
Answer:
- Bioavailability enhancements :
- Methoxyethyl substitution (e.g., N-(5-(2-methoxyethyl)-oxadiazol-2-yl) analogs): Increases solubility via polar group introduction .
- Morpholinosulfonyl derivatives : Improve metabolic stability by blocking cytochrome P450 oxidation sites .
- Case study : The analog VNI (a related oxadiazole benzamide) exhibits 100% oral bioavailability in murine models due to optimized logP (-1.2 to -0.8) and reduced plasma protein binding .
Methodological insight : Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) should be assessed via LC-MS/MS in rodent plasma .
How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
Answer:
- Single-crystal XRD : Resolves bond lengths and angles, confirming the oxadiazole ring’s planarity and fluorine orientation .
- Polymorphism screening : DSC and TGA identify stable crystalline forms, critical for formulation .
Advanced note : Coordination complexes of the oxadiazole moiety (e.g., with sodium) have been structurally characterized, revealing µ₃-bridging modes relevant to material science applications .
What computational tools are recommended for predicting off-target interactions?
Answer:
- Molecular docking : AutoDock Vina or Glide to screen against Pharmaprojects or ChEMBL databases .
- Machine learning : QSAR models trained on oxadiazole bioactivity data predict ADMET profiles .
Validation : Cross-check with experimental data (e.g., hERG inhibition assays to rule out cardiotoxicity) .
How do heterocycle variations (e.g., oxadiazole vs. thiadiazole) impact biological activity?
Answer:
- Thiadiazole analogs (e.g., 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide): Exhibit reduced antimicrobial activity but improved anticancer potency due to enhanced π-π stacking with DNA .
- Mechanistic divergence : Oxadiazoles often target enzymes (e.g., CYP51), while thiadiazoles intercalate with DNA .
Methodological note : Comparative bioactivity studies require iso-steric analogs to isolate heterocycle effects .
What strategies mitigate cytotoxicity in non-target tissues during in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce off-target uptake .
- Tissue-specific delivery : Nanoparticle encapsulation (e.g., PLGA) enhances tumor accumulation .
Case study : Conjugation with folate improves selectivity toward folate receptor-positive cancers .
How can researchers leverage this compound’s coordination chemistry for non-pharmacological applications?
Answer:
- Metal-organic frameworks (MOFs) : The oxadiazole nitrogen and carbonyl oxygen serve as ligands for transition metals (e.g., Ir³⁺), enabling applications in OLEDs or sensors .
- Catalysis : Palladium complexes of oxadiazole derivatives catalyze Suzuki-Miyaura cross-coupling reactions .
Methodological note : FTIR and UV-Vis spectroscopy track ligand-metal binding dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
